4-(1H-Pyrazol-4-yl)naphthalen-1-amine
Description
Significance of Pyrazole (B372694) Derivatives in Contemporary Chemical and Pharmaceutical Sciences
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a prominent feature in a multitude of biologically active compounds. nih.govresearchgate.netnih.gov Its metabolic stability and versatile chemical reactivity have made it a cornerstone in drug discovery. nih.govnih.gov Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and analgesic properties. nih.goveurekaselect.comnih.gov The significance of this scaffold is underscored by its presence in several blockbuster drugs, highlighting its value in the development of new therapeutic agents. nih.govresearchgate.net Furthermore, the ability of the pyrazole ring to undergo various substitution reactions provides vast opportunities for the design and synthesis of novel drugs with enhanced efficacy and selectivity. bldpharm.com
Strategic Importance of the Naphthalene (B1677914) Core in Privileged Scaffolds
Naphthalene, a bicyclic aromatic hydrocarbon, serves as a versatile and valuable platform in drug discovery. researchgate.netbohrium.com Its rigid, planar structure and lipophilic nature allow it to participate in various interactions with biological macromolecules. Naphthalene derivatives are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects. researchgate.netbohrium.comacs.org The naphthalene core is found in numerous natural products and FDA-approved drugs, which is a testament to its strategic importance. bohrium.comacs.org The ability to functionalize the naphthalene ring at various positions allows for the fine-tuning of a molecule's pharmacological profile, making it a favored scaffold in the design of new bioactive compounds. nih.gov
Positioning of 4-(1H-Pyrazol-4-yl)naphthalen-1-amine as a Hybrid Structural Motif for Research
The compound This compound represents a thoughtful amalgamation of the pyrazole and naphthalene scaffolds. This hybrid structure is of significant interest as it has the potential to exhibit synergistic or novel biological activities arising from the combination of these two privileged motifs. The direct linkage of the pyrazole ring to the naphthalene core, along with the presence of a primary amine on the naphthalene moiety, offers multiple points for potential interactions with biological targets. The investigation of such hybrid molecules is a promising strategy for the discovery of new lead compounds in drug development programs. Research into closely related pyrazole-naphthalene hybrids has already shown potent antitumor and anti-inflammatory activities, further justifying the focus on this specific structural motif. nih.gov
Research Aims and Theoretical Framework for Investigating this compound
The primary research aim for investigating This compound is to synthesize and characterize this novel hybrid molecule and to explore its potential as a biologically active agent. A key objective is to evaluate its cytotoxic and anti-inflammatory properties, drawing comparisons with known pyrazole and naphthalene-based drugs.
The theoretical framework for studying this compound would involve computational methods to predict its molecular properties and potential biological activity. Techniques such as Density Functional Theory (DFT) can be employed to understand the molecule's electronic structure, stability, and reactivity. nih.govresearchgate.net Frontier Molecular Orbital (FMO) analysis can provide insights into its chemical reactivity and kinetic stability. bohrium.com Furthermore, Time-Dependent DFT (TD-DFT) calculations can be used to predict its electronic absorption and emission spectra. bohrium.com Molecular docking studies can also be performed to simulate the interaction of This compound with various biological targets, such as protein kinases or enzymes involved in inflammation, to elucidate its potential mechanism of action. eurekaselect.comresearchgate.net
Detailed Research Findings
While specific research on This compound is emerging, studies on analogous pyrazole-naphthalene hybrids provide valuable insights into the potential of this class of compounds.
Anticancer Activity of Naphthalene-Pyrazole Hybrids
Research into novel naphthalene-heterocycle hybrids has demonstrated significant antitumor activity. For instance, certain hybrids have shown greater potency than the standard chemotherapeutic drug Doxorubicin (B1662922) against liver (HepG-2) and breast (MCF-7) cancer cell lines. nih.gov The merging of naphthalene and pyrazole moieties, in particular, has resulted in compounds with superior antitumor properties. nih.gov
Table 1: Anticancer Activity of Selected Naphthalene-Pyrazole Hybrids
| Compound ID | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Hybrid 11 | MCF-7 | < 1 | nih.gov |
| Hybrid 10 | HepG-2 | 1.5 | nih.gov |
| Doxorubicin | HepG-2 | 1.8 | nih.gov |
| Doxorubicin | MCF-7 | 2.5 | nih.gov |
IC₅₀: The half maximal inhibitory concentration.
Anti-inflammatory Activity of Naphthalene-Pyrazole Hybrids
The combination of naphthalene and pyrazole scaffolds has also yielded compounds with notable anti-inflammatory properties. Some hybrids have exhibited superior activity and selectivity for the COX-2 enzyme compared to the reference drug Celecoxib. nih.gov The formation of a ternary hybrid, incorporating naphthalene, pyran, and pyrazole, has been shown to be particularly effective in achieving high selectivity. nih.gov
Table 2: Anti-inflammatory Activity of Selected Naphthalene-Pyrazole Hybrids
| Compound ID | COX-2 Inhibition (%) | Selectivity Index | Reference |
|---|---|---|---|
| Hybrid 10 | 92 | 15.3 | nih.gov |
| Hybrid 12b | 90 | 12.8 | nih.gov |
| Celecoxib | 85 | 10.2 | nih.gov |
Higher selectivity index indicates greater selectivity for COX-2 over COX-1.
Structure
3D Structure
Properties
Molecular Formula |
C13H11N3 |
|---|---|
Molecular Weight |
209.25 g/mol |
IUPAC Name |
4-(1H-pyrazol-4-yl)naphthalen-1-amine |
InChI |
InChI=1S/C13H11N3/c14-13-6-5-10(9-7-15-16-8-9)11-3-1-2-4-12(11)13/h1-8H,14H2,(H,15,16) |
InChI Key |
PRSLZKAEYXBXQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2N)C3=CNN=C3 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 1h Pyrazol 4 Yl Naphthalen 1 Amine and Its Analogues
Foundational Synthetic Routes to Pyrazole-Naphthalene Hybrid Systems
The construction of pyrazole-naphthalene hybrids has traditionally relied on sequential reactions that first build one heterocyclic system and then append the other. These foundational routes have been instrumental in providing access to a variety of analogues.
Cyclization and Condensation Reactions for Pyrazole (B372694) Ring Formation
The formation of the pyrazole ring is a cornerstone of synthesizing these hybrid molecules. A common and longstanding method involves the cyclocondensation of a β-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. nih.govresearchgate.net For instance, the reaction of a 1,3-diketone with hydrazine hydrate (B1144303) or substituted hydrazines yields the corresponding pyrazole. organic-chemistry.org
Another key strategy is the reaction of chalcones with hydrazines. The initial Michael addition of hydrazine to the α,β-unsaturated ketone is followed by an intramolecular cyclization and dehydration to afford the pyrazoline, which can then be oxidized to the pyrazole. nih.gov Variations of this approach include one-pot procedures where ketones, aldehydes, and hydrazine monohydrochloride react to form pyrazolines, which are subsequently oxidized to pyrazoles. organic-chemistry.org
The following table summarizes some classical reactions for pyrazole synthesis:
| Starting Materials | Reagents | Product | Reference |
| 1,3-Diketones | Hydrazine hydrate/Aryl hydrazines | Substituted pyrazoles | nih.gov |
| Chalcones (α,β-unsaturated ketones) | Hydrazine hydrate, Phenyl hydrazine | Pyrazoline derivatives | nih.gov |
| Ketones, Aldehydes | Hydrazine monohydrochloride, then oxidation (e.g., Br2, O2/DMSO) | 3,5-disubstituted or 3,4,5-trisubstituted pyrazoles | organic-chemistry.org |
Strategies for Naphthalene (B1677914) Moiety Incorporation
The naphthalene component can be introduced either before or after the formation of the pyrazole ring. One direct approach involves the N-arylation of a pre-formed pyrazole with a naphthalene derivative. For example, the reaction of pyrazole with 1-bromo-2-methylnaphthalene (B105000) can yield naphthyl-pyrazole ligands. nih.gov However, this can sometimes lead to mixtures of isomers. nih.gov
Alternatively, a naphthalene-containing starting material can be used to build the pyrazole ring. For instance, a naphthyl-substituted chalcone (B49325) can undergo cyclization with hydrazine to form a naphthyl-pyrazoline, which is then oxidized to the corresponding pyrazole. This ensures the specific placement of the naphthalene group.
Targeted Condensation Reactions Involving Naphthylamine Precursors to Pyrazole-Naphthalene Imines
A significant route to pyrazole-naphthalene hybrids involves the condensation of a pyrazole-4-carbaldehyde with a naphthalen-1-amine derivative to form a Schiff base (imine). This imine linkage can be a target structure itself or serve as an intermediate for further transformations. For example, substituted 1,3-diphenyl-1H-pyrazole-4-carbaldehydes have been reacted with 3-hydrazinylquinoline (B102538) in ethanol (B145695) to produce the corresponding imines. wisdomlib.org
Modern Innovations in the Synthesis of 4-(1H-Pyrazol-4-yl)naphthalen-1-amine Analogues
Recent advancements in synthetic chemistry have provided more efficient and versatile methods for constructing complex heterocyclic systems like pyrazole-naphthalene hybrids.
Multicomponent Reaction (MCR) Approaches for Scaffold Assembly
Multicomponent reactions (MCRs) have emerged as powerful tools for the rapid assembly of complex molecules from simple starting materials in a single step, often with high atom economy and environmental friendliness. nih.govnih.gov Several MCRs have been developed for the synthesis of pyranopyrazoles, which are related fused heterocyclic systems. A notable example is the four-component reaction of ethyl acetoacetate, hydrazine hydrate, an aromatic aldehyde, and malononitrile (B47326). researchgate.net
In the context of pyrazole-naphthalene systems, MCRs can be envisioned where a naphthalene-containing component, such as a naphthaldehyde or naphthylamine, is one of the starting materials. For instance, a one-pot, three-component reaction of a phthalazinone derivative, a 1H-pyrazole-5-carbaldehyde, and an active methylene (B1212753) compound has been used to synthesize novel pyran-linked phthalazinone-pyrazole hybrids, with L-proline found to be an efficient catalyst. nih.gov This highlights the potential of MCRs to rapidly generate libraries of complex pyrazole-containing hybrids.
The following table showcases an example of a multicomponent reaction for synthesizing pyrazole hybrids:
| Components | Catalyst | Solvent | Product Type | Reference |
| Phthalazinone derivative, 1H-pyrazole-5-carbaldehyde, Active methylene compound | L-proline | Ethanol | Pyran-linked phthalazinone-pyrazole hybrids | nih.gov |
Catalytic Methodologies for Pyrazole-Naphthalene Ring Construction
Modern catalytic methods offer mild and efficient pathways to construct the pyrazole and naphthalene ring systems.
For Pyrazole Ring Construction:
Copper-catalyzed reactions: Copper catalysts have been employed in various pyrazole syntheses. For example, a copper-promoted aerobic oxidative [3+2] cycloaddition of N,N-disubstituted hydrazines with alkynoates provides substituted pyrazoles. organic-chemistry.org
Rhodium-catalyzed reactions: Rhodium catalysts can mediate the addition-cyclization of hydrazines with alkynes to form highly substituted pyrazoles. organic-chemistry.org
Nickel-catalyzed reactions: Air-stable Ni(0) complexes can catalyze the transformation of isoxazoles into pyrazoles. organic-chemistry.org
For Naphthalene Ring Construction: While direct catalytic construction of the naphthalene ring fused to a pyrazole is less common, catalytic methods are crucial for functionalizing the naphthalene core, which can then be used in subsequent reactions. For instance, palladium-catalyzed cross-coupling reactions like the Suzuki coupling are instrumental in attaching aryl or other groups to the naphthalene or pyrazole rings, enabling the synthesis of a wide array of analogues. acs.orgacs.org
A notable development is the use of a Cu(I)/ortho-phenylenediamine catalytic system for the dehydro-Diels–Alder reaction of tertiary enediynol derivatives to synthesize fluorenols, which are structurally related to naphthalenes. acs.org This showcases the potential of catalysis in constructing complex fused ring systems.
Transition Metal-Catalyzed Coupling Reactions
Transition metal catalysis has become an indispensable tool in the synthesis of complex organic molecules, including pyrazole-naphthalene hybrids. Both copper and palladium-catalyzed reactions have been effectively employed to construct the C-N and C-C bonds necessary for forming the this compound framework.
Copper-Catalyzed Reactions: Copper catalysts are particularly useful for N-arylation reactions. For instance, the synthesis of naphthyl pyrazole ligands has been achieved using a Cu catalyst in a KOH/DMSO system. nih.gov This approach involves the reaction of a pyrazole with a substituted naphthalene, such as 1-bromo-2-methylnaphthalene, to form the corresponding naphthyl-pyrazole derivative. nih.gov A one-pot synthesis of 1,4-disubstituted pyrazoles has also been developed using a copper-catalyzed sydnone-alkyne cycloaddition reaction, highlighting the versatility of copper in pyrazole synthesis. nih.gov
Palladium-Catalyzed Reactions: Palladium catalysts are renowned for their efficiency in cross-coupling reactions. While direct synthesis of this compound using this method is not extensively detailed in the provided results, the general applicability of palladium catalysis in forming C-C bonds between aryl and heteroaryl moieties is well-established. For example, palladium-catalyzed cross-coupling reactions are used to introduce substituents at the C5 position of the pyrazole ring. researchgate.net
Green Chemistry Principles in Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of pyrazole derivatives to minimize environmental impact. pharmacognosyjournal.net This includes the use of environmentally benign solvents, solvent-free conditions, and alternative energy sources like microwave irradiation. rsc.orgtandfonline.comjetir.orgthieme-connect.com
Solvent-Free Synthesis: Solvent-free, or solid-state, reactions offer significant environmental benefits by eliminating the use of often hazardous organic solvents. tandfonline.com The synthesis of pyrazole derivatives has been successfully achieved under solvent-free conditions, sometimes with the aid of a catalyst like tetrabutylammonium (B224687) bromide or by simple grinding. tandfonline.comresearchgate.net These methods are not only eco-friendly but can also lead to high yields and simplified work-up procedures. jetir.org
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times and improved yields. pharmacognosyjournal.netmdpi.com The synthesis of various pyrazole derivatives, including 1-aryl-1H-pyrazole-5-amines, has been efficiently carried out using microwave-assisted protocols. mdpi.comnih.govyoutube.com These reactions are often performed in greener solvents like water or ethanol, further enhancing their environmental credentials. nih.govjetir.org For instance, a microwave-assisted one-pot synthesis of 4H-pyrano[2,3-c]pyrazoles in methanol (B129727) has been reported to be more efficient than conventional methods. nanobioletters.com
| Green Chemistry Approach | Catalyst/Conditions | Solvent | Key Advantages |
| Solvent-Free Condensation | Sulfuric acid (catalytic) | None | High yields, room temperature. rsc.org |
| Solvent-Free Reaction | Tetrabutylammonium bromide | None | Environmentally friendly, good yields (75-86%). tandfonline.com |
| Microwave-Assisted | Cobalt oxide nano-catalyst | Green solvent | Excellent yields, rapid reaction times. pharmacognosyjournal.net |
| Microwave-Assisted | None | Water | Fast, efficient, easy isolation, good yields (70-90%). nih.govyoutube.com |
| Grinding | Ionic liquid (NMPyTs) | None | Simple, good yields, short reaction time. jetir.org |
Oxidative Aromatization Pathways in Pyrazole Synthesis
A common and effective strategy for synthesizing pyrazoles involves the initial formation of a pyrazoline intermediate, followed by an oxidative aromatization step. researchgate.netbenthamdirect.com This two-step process is often straightforward and provides access to a wide range of substituted pyrazoles.
The cyclocondensation of enones with hydrazine derivatives is a primary method for generating the pyrazoline ring system. researchgate.netbenthamdirect.com Once the pyrazoline is formed, various oxidizing agents and conditions can be employed to convert it into the corresponding aromatic pyrazole. Environmentally friendly methods for this transformation have been developed, such as using molecular oxygen in the presence of activated carbon. organic-chemistry.org This particular method is advantageous as it avoids the need for metal oxides or organic oxidizing agents and can be performed in solvents like acetic acid or xylene, yielding the pyrazole in high yields. organic-chemistry.org More recently, an electrochemically enabled approach for the oxidative aromatization of pyrazolines has been reported, utilizing inexpensive sodium chloride in a biphasic system, which represents a sustainable and scalable green synthetic route. bohrium.comnih.gov
Applications of Classical Pyrazole Synthesis Mechanisms
Classical methods for pyrazole synthesis, such as the Knorr synthesis and pathways involving pyrazoline intermediates, remain highly relevant and are frequently adapted for the synthesis of complex pyrazole-containing molecules.
Knorr Pyrazole Synthesis: The Knorr pyrazole synthesis, first reported in 1883, is a cornerstone of pyrazole chemistry and involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative. jetir.orgyoutube.comnih.gov This reaction typically proceeds under acidic catalysis and involves the formation of an imine followed by an enamine, which then cyclizes and dehydrates to form the aromatic pyrazole ring. youtube.comjk-sci.com The versatility of the Knorr synthesis allows for the preparation of a wide array of substituted pyrazoles by varying the substituents on both the dicarbonyl compound and the hydrazine. youtube.comnih.gov This method has been utilized in both traditional and modern synthetic approaches, including green chemistry protocols that employ eco-friendly catalysts and solvents. jetir.org
Pyrazoline Pathways: As mentioned previously, the synthesis of pyrazoles via pyrazoline intermediates is a widely used strategy. researchgate.netbenthamdirect.com This pathway is particularly valuable as it allows for the introduction of substituents at various positions of the pyrazole ring through the corresponding substituted chalcones and hydrazines. mdpi.com The subsequent oxidation of the pyrazoline to the pyrazole can be achieved through various methods, providing a flexible route to the desired aromatic heterocycle. organic-chemistry.orgbohrium.comnih.gov
Chemical Derivatization and Functionalization Strategies for the this compound Scaffold
The biological activity of the this compound scaffold can be fine-tuned through chemical derivatization and the strategic introduction of functional groups. These modifications can be made at the amine functionality or on the pyrazole and naphthalene rings.
Selective Modifications at the Amine Functionality
The amine group of this compound is a key site for chemical modification. For instance, in the synthesis of 4-(heterocyclic substituted amino)-1H-pyrazole-3-carboxamide derivatives, the amine functionality is reacted with various electrophiles to introduce diverse substituents. mdpi.com This can involve reactions such as acylation or coupling with other heterocyclic moieties. The reactivity of the amine can be influenced by the electronic properties of the pyrazole and naphthalene rings.
Strategic Substituent Introduction on Pyrazole and Naphthalene Moieties during Synthesis
The introduction of substituents on the pyrazole and naphthalene rings is a powerful strategy for modulating the properties of the final compound. This is often achieved by using appropriately substituted starting materials in the synthesis. For example, the synthesis of substituted pyrazole-1,4-dihydro,9-oxa,1,2,6,8-tetrazacyclopentano[b]naphthalene-5-one derivatives utilizes substituted heterylaldehydes to introduce diversity into the final molecule. researchgate.net Similarly, in the synthesis of pyrazole derivatives, the choice of substituted chalcones and hydrazines determines the substitution pattern on the resulting pyrazole ring. mdpi.com This approach allows for the systematic exploration of the structure-activity relationship of the this compound scaffold. An electrochemically enabled approach for pyrazole synthesis via oxidative aromatization of pyrazolines has shown to be applicable to a broad scope of substrates, allowing for diverse functionalization. nih.gov
Development and Utilization of Advanced Derivatization Reagents
The generation of analogues for this compound relies heavily on the strategic derivatization of its core components—the naphthalenamine and pyrazole rings—or their synthetic precursors. Advanced derivatization reagents are employed not only to build the initial scaffold with desired substitutions but also to functionalize the parent molecule, thereby creating a library of structurally diverse compounds. These reagents facilitate reactions such as acylation, alkylation, halogenation, and formylation, enabling systematic structure-activity relationship (SAR) studies.
The primary amine of the naphthalenamine moiety and the N-H group of the pyrazole ring are key sites for derivatization. For the primary amine, common derivatization strategies aim to enhance specific properties or to prepare the molecule for subsequent analytical procedures like Gas Chromatography-Mass Spectrometry (GC-MS). iu.edu These methods involve replacing a labile hydrogen with a more stable functional group. iu.edu Acylating agents, such as trifluoroacetic anhydride (B1165640) (TFAA), and silylating agents, like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), are frequently used to improve the volatility and thermal stability of amine-containing compounds. iu.edu
For the pyrazole core, derivatization often begins at the synthesis stage. The classical Knorr pyrazole synthesis, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, allows for the introduction of various substituents onto the pyrazole ring from the outset. nih.govmdpi.com By selecting appropriately substituted hydrazine or dicarbonyl precursors, a wide range of analogues can be produced. nih.govacs.org For instance, the reaction of β-diketone derivatives with hydrazine hydrate is a typical method for synthesizing substituted pyrazoles. acs.org More advanced protocols utilize catalysts like nano-ZnO to improve yields and reduce reaction times in these condensation reactions. nih.gov
Post-synthesis functionalization of the pyrazole ring is another critical strategy. The Vilsmeier-Haack reaction, using reagents like phosphoryl trichloride (B1173362) (POCl₃) in dimethylformamide (DMF), is a powerful method for introducing a formyl group at the C-4 position of the pyrazole ring, creating key intermediates like pyrazole-4-carbaldehydes. chemmethod.com These aldehydes can then be used in further reactions, such as multicomponent cyclocondensation reactions with malononitrile and other active methylene compounds, to build complex heterocyclic systems fused to the pyrazole core. researchgate.net Halogenating reagents, such as N-bromosuccinimide (NBS), are used to introduce bromine atoms onto the pyrazole ring, which can then serve as handles for subsequent cross-coupling reactions. mdpi.com
Furthermore, advanced C-H functionalization techniques offer direct routes to derivatize the naphthalene core. For example, silver(I)-catalyzed C4-H amination of 1-naphthylamine (B1663977) derivatives has been developed, using a directing group like picolinamide (B142947) to achieve high regioselectivity. mdpi.com This method provides an efficient pathway to 4-aminated 1-naphthylamine derivatives under mild, oxidant-free conditions. mdpi.com
The following tables summarize key derivatization reagents and their applications in the synthesis of pyrazole and naphthalenamine derivatives, which are foundational for producing analogues of this compound.
Table 1: Derivatization Reagents for Primary Amine Functionalization This table outlines common reagents used for the derivatization of primary amines, a key functional group in the naphthalenamine portion of the target molecule.
| Reagent Class | Specific Reagent | Type of Derivatization | Purpose/Outcome |
| Acylating Agent | Trifluoroacetic anhydride (TFAA) | Acylation | Forms trifluoroacetyl (TFA) derivatives, improving chromatographic behavior. iu.edu |
| Silylating Agent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Silylation | Replaces labile hydrogens with trimethylsilyl (B98337) (TMS) groups, increasing thermal stability for GC-MS. iu.edu |
| Alkylating Agent | Dimethylformamide-dimethyl acetal (B89532) (DMF-DMA) | Alkylation | Forms dimethylaminomethylene derivatives, improving chromatographic peak shape. iu.edu |
| Chloroformate | Hexyl chloroformate | Acylation | Forms stable derivatives for analysis. iu.edu |
Table 2: Reagents for Synthesis and Functionalization of the Pyrazole Ring This table details various reagents and reaction types employed to construct and subsequently modify the pyrazole ring, allowing for the creation of diverse analogues.
| Reagent/Reaction | Precursors | Catalyst/Conditions | Resulting Structure/Functionalization |
| Hydrazine Hydrate | β-Diketone derivatives (e.g., pentane-2,4-dione) | Reflux in ethanol | Synthesis of substituted pyrazoles (e.g., 3,5-dimethyl-1H-pyrazole). nih.govacs.org |
| Phenylhydrazine | Ethyl acetoacetate | Nano-ZnO | Green synthesis of 1,3,5-substituted pyrazoles with high yield. nih.gov |
| Vilsmeier-Haack Reagent (POCl₃/DMF) | Hydrazones | - | Cyclization and formylation to produce 4-formyl pyrazole derivatives. chemmethod.com |
| N-bromosuccinimide (NBS) | Pre-formed pyrazole ring | - | Bromination of the pyrazole ring, enabling further functionalization. mdpi.com |
| Phenylselenyl Chloride | α,β-Alkynic hydrazones | One-pot reaction | In situ cyclization to form 4-(phenylselanyl)pyrazoles. mdpi.com |
| Multicomponent Reaction | Pyrazole-4-carbaldehyde, malononitrile, naphthols | Piperidine | Synthesis of complex pyran-fused pyrazole derivatives. researchgate.net |
Systematic Structure Activity Relationship Sar Investigations of 4 1h Pyrazol 4 Yl Naphthalen 1 Amine Derivatives
General Principles of SAR in Pyrazole-Containing Compounds
The pyrazole (B372694) ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a versatile scaffold in medicinal chemistry. rsc.orgnih.gov Its unique physicochemical properties, including its ability to act as both a hydrogen bond donor (N1-H) and acceptor (N2), contribute to its diverse pharmacological activities. nih.gov The substitution pattern on the pyrazole ring significantly influences its biological activity. nih.gov
General SAR principles for pyrazole-containing compounds often highlight the following:
Hydrogen Bonding: The N1-H group can act as a crucial hydrogen bond donor, while the N2 nitrogen can act as a hydrogen bond acceptor, facilitating interactions with biological targets. nih.gov
Aromaticity and π-π Interactions: The aromatic nature of the pyrazole ring allows for π-π stacking interactions with aromatic residues in protein binding pockets. nih.gov
Bioisosterism: The pyrazole ring is often employed as a bioisostere for other aromatic or heterocyclic rings, such as benzene (B151609) or imidazole. This substitution can enhance potency and improve physicochemical properties like solubility and lipophilicity. nih.gov
The physicochemical properties of pyrazoles are heavily dependent on the nature of their nitrogen atoms and the electronic effects of the substituent groups on the ring. chim.it
Elucidation of Substituent Effects on Biological Efficacy within the Pyrazole Moiety
The biological activity of 4-(1H-pyrazol-4-yl)naphthalen-1-amine derivatives can be finely tuned by introducing various substituents onto the pyrazole ring. Understanding the impact of these substitutions is critical for rational drug design.
The N1 position of the pyrazole ring offers a key site for modification. Substitution at this position can have profound effects on the molecule's conformation and electronic distribution.
Conformational Changes: The introduction of a substituent at the N1 position eliminates the hydrogen bond donor capability of the N1-H group but can introduce new interactions. The size and nature of the N1-substituent can influence the relative orientation of the pyrazole and naphthalene (B1677914) rings, which in turn can affect how the molecule fits into a binding pocket. Studies on other pyrazole-containing compounds have shown that N1-substituents can significantly impact the ligand's conformation. nih.gov
Electronic Effects: N1-substitution can alter the electron density of the pyrazole ring. Electron-withdrawing groups at the N1 position can decrease the aromaticity of the pyrazole ring. rsc.org Conversely, regioselective synthesis of N1-substituted pyrazoles can be achieved under specific conditions, with theoretical calculations indicating that the major negative charge is concentrated on the pyrrole-like nitrogen. nih.gov
Table 1: Impact of N1-Substitutions on Pyrazole Properties
| N1-Substituent | Conformational Impact | Electronic Impact |
| Hydrogen (unsubstituted) | Allows for N1-H hydrogen bond donation. | Maintains inherent electronic properties of the pyrazole ring. |
| Alkyl Groups | Increases lipophilicity and can introduce steric hindrance. | Can act as weak electron-donating groups. |
| Aryl Groups | Can introduce additional π-stacking interactions. | Can be electron-donating or -withdrawing depending on substitution. |
| Electron-Withdrawing Groups | Can influence planarity. | Decreases electron density and aromaticity of the pyrazole ring. rsc.org |
Substitutions at the C3 and C5 positions of the pyrazole ring are crucial for modulating biological activity. These positions are electronically distinct from the C4 position and offer opportunities to influence steric and electronic properties.
Stereochemical Effects: The size and shape of substituents at C3 and C5 can create steric hindrance, which may either be beneficial for selectivity or detrimental to binding affinity. Bulky groups at these positions can dictate the preferred orientation of the molecule within a binding site. Studies have shown that bulkier groups are often more stable at the C3 position. nih.gov
Electronic Effects: The electronic nature of substituents at C3 and C5 can significantly alter the reactivity and interaction profile of the pyrazole ring. Electron-donating groups at C3 can increase the basicity of the pyrazole ring, while electron-withdrawing groups at C5 can stabilize the system. nih.gov The C3 and C5 positions are generally more susceptible to nucleophilic attack due to reduced electron density. nih.gov
Table 2: Influence of Substituents at C3 and C5 of the Pyrazole Ring
| Position | Substituent Type | Stereochemical Impact | Electronic Impact |
| C3 | Electron-Donating Group | Can influence planarity and rotational barriers. | Increases basicity of the pyrazole ring. nih.gov |
| C3 | Electron-Withdrawing Group | Can introduce specific polar interactions. | Decreases electron density. |
| C5 | Electron-Donating Group | Can create steric clashes or favorable interactions. | Can influence tautomeric equilibrium. |
| C5 | Electron-Withdrawing Group | Can improve binding through specific interactions. | Stabilizes the system when occupying this position. nih.gov |
The linkage of the pyrazole ring to the naphthalene core at the C4 position is a defining feature of this class of compounds. This specific connectivity has important structural implications.
Vectorial Orientation: The C4 linkage directs the naphthalene moiety away from the N1 and N2 positions of the pyrazole ring. This orientation minimizes steric clashes between the bulky naphthalene group and any substituents at the N1 position of the pyrazole.
SAR of Analogues: In related pyrazol-4-yl-pyridine derivatives, the core structure was found to be crucial for activity, with modifications to the linked aromatic system significantly impacting biological function. nih.gov Similarly, for this compound, the naphthalene moiety is expected to play a critical role in target binding. Studies on analogues where the naphthalene group was replaced have shown that this moiety can be essential for inhibitory effects. polyu.edu.hk
Rational Design of this compound Analogues Based on SAR Data
The insights gained from SAR studies provide a foundation for the rational design of new analogues with improved biological profiles. Techniques such as scaffold hopping and bioisosteric replacement are powerful tools in this endeavor.
Scaffold hopping and bioisosteric replacement are key strategies in modern drug discovery to optimize lead compounds. nih.govsemanticscholar.org These approaches involve replacing a core structural motif or specific functional groups with others that are structurally different but functionally similar.
Scaffold Hopping: This strategy involves replacing the naphthalene-pyrazole core with a different, structurally novel scaffold while aiming to retain or improve biological activity. This can lead to the discovery of compounds with improved properties, such as enhanced solubility or reduced off-target effects. dundee.ac.uk For example, the naphthalene ring could be replaced by other bicyclic aromatic or heteroaromatic systems.
Bioisosteric Replacement: This involves the substitution of specific parts of the molecule with bioisosteres, which are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. mdpi.com For instance, the amine group on the naphthalene ring could be replaced with other hydrogen bond donors or acceptors. The pyrazole ring itself can be considered a bioisostere for other heterocycles. nih.gov
Table 3: Potential Bioisosteric Replacements and Scaffold Hops for this compound
| Original Moiety | Potential Bioisosteric Replacement/Scaffold Hop | Rationale |
| Naphthalene | Quinoline, Isoquinoline, Benzothiazole | To explore different hydrogen bonding patterns and steric interactions. researchgate.net |
| Pyrazole | Triazole, Oxadiazole, Imidazole | To modulate electronic properties and hydrogen bonding capabilities. mdpi.com |
| Naphthalen-1-amine | Naphthalen-1-ol, 2-Aminobenzothiazole | To alter hydrogen bonding capacity and physicochemical properties. |
| C4-Linkage | C3 or C5 Linkage | To investigate alternative spatial arrangements of the pyrazole and naphthalene rings. |
By systematically applying these design principles, researchers can explore a vast chemical space to identify novel this compound analogues with optimized therapeutic potential.
Optimization of Linker Features (Length, Rigidity, Stereochemistry)
The linker region of these inhibitors plays a crucial role in correctly positioning the pyrazole and naphthalen-1-amine scaffolds within the ATP-binding pocket of the target kinase. Modifications to the linker can significantly impact the compound's affinity and selectivity.
The length of the linker is a fundamental parameter that dictates the distance between the two key pharmacophoric groups. In analogous pyrazole-containing kinase inhibitors, linker length has been demonstrated to be a critical factor for achieving optimal potency. For instance, in a series of 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide inhibitors of IRAK4, a direct comparison of linkers with varying lengths revealed a stark difference in activity. A compound with a 2-aminoethylamino linker (two atoms between the core and the terminal amine) exhibited a more than 50-fold improvement in potency compared to analogs with a longer 3-aminopropyl linker (three atoms) or a 2-aminoethoxy linker (three atoms, including an oxygen). nih.gov This suggests that an optimal linker length exists for facilitating key interactions within the kinase binding site.
Illustrative Data on the Impact of Linker Length in Analogous Pyrazole-Based Inhibitors:
| Compound ID | Linker Structure | Linker Length (atoms) | Relative Potency |
|---|---|---|---|
| Analog A | -NH-(CH₂)₂-NH₂ | 2 | +++++ |
| Analog B | -NH-(CH₂)₃-NH₂ | 3 | + |
This table illustrates the significant impact of linker length on potency, with the shorter 2-aminoethylamino linker providing the highest activity.
The rigidity of the linker is another important feature that influences the conformational freedom of the molecule. A more rigid linker can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty upon binding to the target. In a related context, a review of various pyrazole-based kinase inhibitors highlighted that in a series of 3,5-disubstituted pyrazoles, a more rigid biphenyl (B1667301) moiety was found to be more favorable for activity than a naphthalene group, which, although not a direct linker modification, underscores the importance of structural rigidity in this class of compounds. nih.gov
Furthermore, the introduction of cyclic structures within the linker is a common strategy to increase rigidity. In the aforementioned IRAK4 inhibitor series, replacing a flexible ethylene (B1197577) diamine linker with a more rigid trans-cyclohexane-1,2-diamine resulted in a significant improvement in potency. nih.gov This demonstrates that constraining the linker's flexibility can lead to a more favorable orientation of the key binding motifs.
Illustrative Data on the Impact of Linker Rigidity in Analogous Pyrazole-Based Inhibitors:
| Compound ID | Linker Structure | Linker Type | Relative Potency |
|---|---|---|---|
| Analog D | -NH-(CH₂)₂-NH- | Flexible | +++ |
This table shows that a rigidified linker (trans-cyclohexane-1,2-diamine) leads to a substantial increase in potency compared to a flexible linker.
When a linker contains chiral centers, its stereochemistry can have a profound effect on the biological activity. The precise three-dimensional arrangement of the linker atoms can determine whether the pharmacophores can engage with their respective binding pockets in an optimal manner. In the case of the IRAK4 inhibitors with a cyclohexane-based linker, the stereochemistry of the diamine substituents was critical. The (1R,2S)-cyclohexane-1,2-diamine analog was found to be seven-fold more potent than the lead compound with a flexible linker, whereas the (1S,2R)-cyclohexane-1,2-diamine was four-fold less potent. nih.gov This highlights the high degree of stereochemical sensitivity in the binding pocket and the importance of synthesizing and testing individual stereoisomers.
Illustrative Data on the Impact of Linker Stereochemistry in Analogous Pyrazole-Based Inhibitors:
| Compound ID | Linker Structure | Stereochemistry | Relative Potency |
|---|---|---|---|
| Analog F | cyclohexane-1,2-diamine | (1R,2S) | +++++ |
This table illustrates the critical role of stereochemistry, with the (1R,2S) isomer showing significantly higher potency than the (1S,2R) isomer.
Mechanistic Elucidation of Biological Activities of 4 1h Pyrazol 4 Yl Naphthalen 1 Amine Derivatives
Molecular Interactions with Specific Biomolecular Targets
The biological efficacy of 4-(1H-pyrazol-4-yl)naphthalen-1-amine derivatives is rooted in their specific molecular interactions with various biological macromolecules. These interactions, ranging from binding to proteins to intercalating with nucleic acids, are crucial in modulating cellular pathways.
Ligand-Protein Binding Dynamics and Specificity
The interaction of pyrazole-naphthalene hybrids with proteins is a key aspect of their mechanism of action. The specificity of these interactions often dictates the biological outcome. For instance, derivatives of this scaffold have been investigated for their potential as kinase inhibitors. The binding affinity and selectivity are influenced by the substituents on both the pyrazole (B372694) and naphthalene (B1677914) rings. The nitrogen atoms of the pyrazole ring can act as hydrogen bond donors or acceptors, while the aromatic nature of the naphthalene ring allows for π-π stacking and hydrophobic interactions within the protein's binding pocket.
Nucleic Acid (DNA) Binding Interactions
Several derivatives of the this compound scaffold have demonstrated the ability to interact with DNA, a characteristic often associated with anticancer properties.
A study on novel 4-pyrazolyl-1,8-naphthalimide derivatives, which are structurally related to the core molecule, revealed their potential as DNA-binding agents. nih.gov Spectroscopic analyses, including UV-vis, fluorescence, and circular dichroism, alongside thermal denaturation studies, indicated that certain derivatives can intercalate into calf thymus DNA (ct-DNA). nih.govresearchgate.net This mode of binding involves the insertion of the planar naphthalimide ring system between the base pairs of the DNA double helix, leading to conformational changes in the DNA structure and potentially inhibiting replication and transcription processes. For example, compound 4i from one study was identified as a DNA-intercalating agent with moderate binding affinity to ct-DNA. nih.gov
Furthermore, research on N-((3-aryl-1-phenyl-1H-pyrazol-4-yl)methylene)naphthyl derivatives has also explored their DNA binding properties through both experimental and computational approaches. researchgate.netresearchgate.net These studies suggest that the pyrazole and naphthalene moieties contribute to the stability of the DNA-ligand complex. researchgate.net In some cases, pyrazoline derivatives have been shown to inhibit the activity of DNA-binding domains of transcription factors, such as Early Growth Response-1 (EGR-1), thereby modulating the expression of inflammatory genes. nih.gov
Characterization of Enzyme Inhibition Profiles (e.g., Kinases, Phosphatases, Cyclooxygenase-2, Metalloproteinases)
A significant area of research for this compound derivatives has been their role as enzyme inhibitors, particularly targeting protein kinases.
Kinase Inhibition:
Derivatives of this chemical class have shown potent inhibitory activity against several protein kinases, which are crucial regulators of cell signaling pathways and are often dysregulated in diseases like cancer.
Cyclin-Dependent Kinases (CDKs): A series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines, which can be considered derivatives of the core scaffold, have been identified as potent CDK2 inhibitors. mdpi.comnih.govresearchgate.net For instance, one of the most potent compounds in a study exhibited a half-maximal inhibitory concentration (IC50) in the low nanomolar range. mdpi.comnih.gov The structure-activity relationship (SAR) studies revealed that modifications to the pyrazole ring can significantly impact the inhibitory potency and selectivity against different CDKs. mdpi.com
Casein Kinase 1δ/ε (CK1δ/ε): N-(1H-Pyrazol-3-yl)quinazolin-4-amines have been identified as a novel class of CK1δ/ε inhibitors. nih.gov Certain compounds from this series displayed selective inhibition of CK1δ/ε over other kinases like CDK5/p25 and GSK-3α/β. nih.gov
Other Kinases: The pyrazole scaffold is a common feature in many kinase inhibitors. mdpi.com Research on related pyrazole-containing compounds has demonstrated inhibition of other kinases such as tubulin, highlighting the broad potential of this chemical class. nih.gov
Cyclooxygenase-2 (COX-2) Inhibition:
Novel naphthalene-heterocycle hybrids, including pyrazole derivatives, have been synthesized and evaluated for their anti-inflammatory activity through COX-2 inhibition. nih.gov Several of these compounds exhibited superior activity and selectivity for COX-2 over COX-1 compared to the reference drug, Celecoxib. nih.gov
The table below summarizes the inhibitory activities of some this compound derivatives against various enzymes.
| Derivative Class | Target Enzyme | Activity (IC50/Ki) | Reference |
| 4-Pyrazolyl-1,8-naphthalimides | --- | MCF-7 cell line IC50: 0.51 µM (for compound 4i) | nih.gov |
| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines | CDK2 | Ki: 0.005 µM (for compound 15) | mdpi.comnih.gov |
| N-(1H-Pyrazol-3-yl)quinazolin-4-amines | CK1δ/ε | - | nih.gov |
| Naphthalene-pyrazole hybrids | COX-2 | Superior to Celecoxib | nih.gov |
Computational Methodologies for Mechanistic Insights
Computational techniques play a pivotal role in understanding the molecular mechanisms of action of this compound derivatives, providing predictive models for their interactions with biological targets.
Molecular Docking Simulations for Predictive Ligand-Target Interactions
Molecular docking is a widely used computational tool to predict the binding modes and affinities of ligands within the active sites of proteins and DNA. researchgate.netresearchgate.net
For derivatives of this compound, docking studies have been instrumental in elucidating their interactions with various targets:
DNA Binding: Docking simulations of N-((3-aryl-1-phenyl-1H-pyrazol-4-yl)methylene)naphthyl derivatives with DNA have helped visualize the intercalation of the naphthalene moiety and the role of the pyrazole group in stabilizing the complex. researchgate.netresearchgate.net These studies often reveal key hydrogen bonding and hydrophobic interactions. researchgate.net
Kinase Inhibition: Docking of pyrazole derivatives into the ATP-binding site of kinases like CK1δ and tubulin has provided insights into their inhibitory mechanisms. nih.govnih.gov These simulations can identify crucial amino acid residues that interact with the ligand, guiding the design of more potent and selective inhibitors. For instance, docking studies of N-(1H-Pyrazol-3-yl)quinazolin-4-amines revealed key interactions within the ATP binding site of CK1δ. nih.gov Similarly, the binding mode of (1-aryl-1H-pyrazol-4-yl) (3,4,5-trimethoxyphenyl)methanone derivatives at the colchicine (B1669291) site of tubulin was elucidated through molecular docking. nih.gov
EGR-1 Inhibition: In silico docking has been used to understand the binding mode of pyrazolines to the EGR-1 DNA-binding domain, helping to rationalize their inhibitory activity. nih.gov
The following table presents a summary of molecular docking studies performed on derivatives of this compound.
| Derivative Class | Target | Key Findings from Docking | Reference |
| N-((3-aryl-1-phenyl-1H-pyrazol-4-yl)methylene)naphthyl derivatives | DNA | Intercalation and hydrogen bonding interactions | researchgate.netresearchgate.net |
| N-(1H-Pyrazol-3-yl)quinazolin-4-amines | CK1δ | Identification of key amino acid interactions in the ATP binding site | nih.gov |
| (1-aryl-1H-pyrazol-4-yl) (3,4,5-trimethoxyphenyl)methanone derivatives | Tubulin | Elucidation of binding mode at the colchicine site | nih.gov |
| Pyrazolines | EGR-1 DNA-binding domain | Understanding of the binding mode | nih.gov |
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Analysis
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. For this compound derivatives, DFT calculations have been employed to:
Analyze Molecular Geometry and Electronic Properties: DFT calculations provide optimized geometries and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.net The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability.
Investigate DNA Binding Interactions: In conjunction with experimental studies, DFT has been used to analyze the nature of the interaction between pyrazole-naphthalene derivatives and DNA. researchgate.net Frontier Molecular Orbital (FMO) analysis can help in understanding the charge transfer interactions between the molecule and DNA. researchgate.net
For example, DFT calculations at the B3LYP/6-31G(d,p) level have been used to investigate the geometry and electronic properties of N-((3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)naphthyl derivatives to complement DNA binding and molecular docking studies. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Potency
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com By identifying the key molecular features that govern a compound's potency, QSAR models can be used to predict the activity of newly designed molecules, thereby prioritizing synthetic efforts and reducing the need for extensive experimental screening.
In the context of pyrazole and naphthalene-containing compounds, QSAR studies have been instrumental in understanding their therapeutic potential. For instance, 2D-QSAR modeling has been successfully applied to a series of novel 1H-3-indolyl derivatives, which include pyrazole heterocycles, to predict their antioxidant activity. mdpi.com This approach typically involves the calculation of a wide array of molecular descriptors that quantify various aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties.
The general workflow for developing a QSAR model for this compound derivatives would involve the following steps:
Data Set Collection: A series of this compound derivatives with experimentally determined biological activity (e.g., IC50 values for enzyme inhibition or cell growth inhibition) would be compiled.
Molecular Descriptor Calculation: For each molecule in the series, a variety of descriptors would be calculated. These can be categorized as:
1D Descriptors: Molecular weight, atom counts, etc.
2D Descriptors: Topological indices, connectivity indices, etc.
3D Descriptors: Geometrical properties, surface area, volume, etc.
Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical equation that relates the descriptors to the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability.
Table 1: Representative Molecular Descriptors in QSAR Studies
| Descriptor Type | Example Descriptors | Potential Influence on Activity |
| Electronic | Dipole Moment, HOMO/LUMO Energies | Target binding affinity, reactivity |
| Steric | Molecular Volume, Surface Area | Fit within a binding pocket |
| Hydrophobic | LogP, Polar Surface Area (PSA) | Membrane permeability, solubility |
| Topological | Connectivity Indices | Molecular shape and branching |
In Silico Screening and Activity Prediction
In silico screening, also known as virtual screening, is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.gov This approach significantly accelerates the drug discovery process by narrowing down the number of candidates for experimental testing. Molecular docking is a key component of in silico screening.
For this compound derivatives, in silico screening can be employed to predict their potential biological targets and to understand their binding modes at the atomic level. The process generally involves:
Target Identification and Preparation: A three-dimensional structure of the biological target (e.g., a protein kinase, cyclooxygenase enzyme) is obtained from a protein database like the Protein Data Bank (PDB). The protein structure is then prepared for docking by adding hydrogen atoms and assigning charges.
Ligand Preparation: The 3D structures of the this compound derivatives are generated and optimized.
Molecular Docking: A docking program is used to predict the preferred binding orientation and conformation of each ligand within the active site of the target protein. The program calculates a docking score, which estimates the binding affinity.
Analysis of Results: The docking poses and scores are analyzed to identify compounds that form favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with key amino acid residues in the active site.
Studies on related pyrazole and naphthalene-containing compounds have demonstrated the utility of this approach. For example, molecular docking studies of naphthalene-pyrazoline hybrids have been used to investigate their anti-inflammatory activity by predicting their interactions with COX-1 and COX-2 enzymes. elsevierpure.com Similarly, docking studies on various 1H-pyrazole derivatives have been employed to screen for potential inhibitors of receptor tyrosine kinases and protein kinases, which are important targets in cancer therapy. nih.gov
In the case of this compound derivatives, in silico screening could be used to explore their potential as anticancer agents. For instance, these compounds could be docked into the active sites of various cyclin-dependent kinases (CDKs), which are often dysregulated in cancer cells. nih.gov The results of such a study would provide insights into the structural requirements for potent CDK inhibition and guide the design of more effective anticancer drugs.
Table 2: Potential Protein Targets for In Silico Screening of this compound Derivatives
| Target Class | Specific Example | Therapeutic Area | Rationale |
| Kinases | Cyclin-Dependent Kinase 2 (CDK2) | Cancer | Pyrazole derivatives have shown inhibitory activity against CDKs. nih.gov |
| Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | Cancer | Inhibition of VEGFR-2 can block angiogenesis. nih.gov | |
| Cyclooxygenases | COX-1, COX-2 | Inflammation | Pyrazoline hybrids have shown anti-inflammatory activity via COX inhibition. elsevierpure.com |
| Other Enzymes | Tubulin | Cancer | Naphthalene derivatives have been investigated as tubulin polymerization inhibitors. |
Exploration of the 4 1h Pyrazol 4 Yl Naphthalen 1 Amine Scaffold in Diverse Biomedical Research Applications
Antimicrobial Research and Development
The rise of drug-resistant pathogens presents a formidable challenge to global health. The 4-(1H-Pyrazol-4-yl)naphthalen-1-amine scaffold and its derivatives have been investigated for their potential to combat a range of microbial infections.
Antibacterial Activities against Gram-Positive and Gram-Negative Strains
Research into pyrazole-naphthalene hybrids has revealed their potential as antibacterial agents. Studies on derivatives, such as 4-((5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)(6-methoxynaphthalen-1-yl)methyl)-5-methyl-2-phenyl-1,2-dihydropyrazol-3-one, have shown activity against Gram-negative bacteria like Pseudomonas aeruginosa. tandfonline.com In one study, a series of 4-(substituted-anilinomethyl)-3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives were synthesized and evaluated for their antibacterial properties. nih.gov While most of these compounds showed moderate to weak activity against Escherichia coli and Staphylococcus aureus, they were found to be inactive against Pseudomonas aeruginosa at the tested concentration. nih.gov
Further investigations into pyrazole (B372694) derivatives have highlighted their broad-spectrum antibacterial potential. For instance, certain pyrazole-4-carboxamide derivatives have demonstrated good activity against both Gram-positive and Gram-negative bacteria. japsonline.com Specifically, some compounds showed potent activity against S. aureus (Gram-positive) and Klebsiella pneumoniae (Gram-negative). japsonline.comnih.gov The antibacterial efficacy of these compounds is often attributed to their ability to interfere with essential bacterial processes. researchgate.net
| Compound Type | Bacterial Strain | Activity | Reference |
|---|---|---|---|
| 4-((5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)(6-methoxynaphthalen-1-yl)methyl)-5-methyl-2-phenyl-1,2-dihydropyrazol-3-one | P. aeruginosa | Active | tandfonline.com |
| 4-(substituted-anilinomethyl)-3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives | E. coli, S. aureus | Moderate to weak | nih.gov |
| 4-(substituted-anilinomethyl)-3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives | P. aeruginosa | Inactive | nih.gov |
| Pyrazole-4-carboxamide derivatives | Gram-positive & Gram-negative bacteria | Good | japsonline.com |
Antifungal Properties and Efficacy
The this compound scaffold has also been a template for the development of potent antifungal agents. A study on 4-(substituted-anilinomethyl)-3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives demonstrated significant antifungal activity. nih.gov Several compounds in this series, particularly 4e, 4g, 4j, and 4k, exhibited excellent growth inhibition against fungal strains such as Aspergillus niger and Aspergillus flavus, with inhibition percentages ranging from 47.7% to 58.9%. nih.gov Good activity was also observed against Candida albicans for compounds 4b, 4d, 4e, and 4g. nih.gov
Another study focusing on a pyrazole derivative containing a naphthalene (B1677914) moiety, specifically 4-((5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)(6-methoxynaphthalen-1-yl)methyl)-5-methyl-2-phenyl-1,2-dihydropyrazol-3-one, reported antifungal activity against Botrytis cinerea. tandfonline.com The development of pyrazole-based compounds continues to be a promising area in the search for new and effective antifungal treatments. nih.govresearchgate.net
| Compound/Derivative | Fungal Strain | Activity (% inhibition) | Reference |
|---|---|---|---|
| 4e, 4g, 4j, 4k (4-(substituted-anilinomethyl)-3-(2-naphthyl)-1-phenyl-1H-pyrazole) | Aspergillus niger, Aspergillus flavus | 47.7 - 58.9% | nih.gov |
| 4b, 4d, 4e, 4g (4-(substituted-anilinomethyl)-3-(2-naphthyl)-1-phenyl-1H-pyrazole) | Candida albicans | Good | nih.gov |
| 4-((5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)(6-methoxynaphthalen-1-yl)methyl)-5-methyl-2-phenyl-1,2-dihydropyrazol-3-one | Botrytis cinerea | Active | tandfonline.com |
Antitubercular Potential of Pyrazole-Naphthalene Hybrids
Tuberculosis remains a significant global health threat, and the development of new antitubercular drugs is a priority. Research into naphthalene-heterocycle hybrids has shown promising results. In one study, several novel naphthalene hybrids were synthesized and evaluated for their antituberculosis activity against Mycobacterium tuberculosis H37Rv. nih.gov Compounds 3c, 3d, and 3i from this series were identified as particularly promising, with Minimum Inhibitory Concentrations (MICs) of less than 1 μg/mL. nih.gov
Other studies have also highlighted the potential of pyrazole derivatives in combating tuberculosis. japsonline.comresearchgate.netnih.gov For instance, certain pyrazole-4-carboxamide derivatives have exhibited significant antitubercular activity against the M. tuberculosis H37Rv strain. japsonline.com The synergistic combination of pyrazole and naphthalene moieties appears to be a fruitful strategy in the design of novel and potent antitubercular agents.
| Compound | Organism | MIC (μg/mL) | Reference |
|---|---|---|---|
| Naphthalene-nicotinonitrile hybrid (3c) | M. tuberculosis H37Rv | <1 | nih.gov |
| Naphthalene-nicotinonitrile hybrid (3d) | M. tuberculosis H37Rv | <1 | nih.gov |
| Naphthalene-nicotinonitrile hybrid (3i) | M. tuberculosis H37Rv | <1 | nih.gov |
| Pyrazole-4-carboxamide derivative (5e) | M. tuberculosis H37Rv | 3.12 | japsonline.com |
| Pyrazole-4-carboxamide derivative (5g) | M. tuberculosis H37Rv | 6.25 | japsonline.com |
Anti-inflammatory Research
Inflammation is a key pathological feature of many chronic diseases. The pyrazole nucleus is a well-established scaffold in the design of anti-inflammatory drugs. nih.govsciencescholar.us Research on pyrazole-naphthalene hybrids has extended this potential. A study on novel naphthalene-heterocycle hybrids revealed that several compounds exhibited superior anti-inflammatory activity and COX-2 selectivity compared to the reference drug, Celecoxib. nih.gov Specifically, compounds 3c, 3h, 8, 10, 3d, and 12b demonstrated significant anti-inflammatory effects. nih.gov
Another study investigated the anti-inflammatory effects of 4-(arylchalcogenyl)-1H-pyrazoles and found that these compounds could reduce inflammation in animal models. researchgate.net The anti-inflammatory properties of pyrazoline derivatives have also been documented, with some compounds showing high anti-lipid peroxidation activity, which is relevant to inflammation. nih.gov These findings underscore the potential of the this compound scaffold as a basis for developing new anti-inflammatory therapies.
| Compound/Derivative | Activity | Reference |
|---|---|---|
| Naphthalene-heterocycle hybrids (3c, 3h, 8, 10, 3d, 12b) | Superior to Celecoxib | nih.gov |
| 4-(Arylchalcogenyl)-1H-pyrazoles | Reduced inflammation in vivo | researchgate.net |
| Pyrazolines | High anti-lipid peroxidation activity | nih.gov |
Anticancer and Antitumor Research
The development of effective and selective anticancer agents is a cornerstone of modern medicine. The this compound scaffold has been extensively explored in this context, with numerous studies demonstrating the potent cytotoxic effects of its derivatives against various cancer cell lines.
In Vitro Inhibition of Cancer Cell Lines
Derivatives of the pyrazole-naphthalene scaffold have shown significant in vitro cytotoxicity against a range of human cancer cell lines. For example, a series of novel naphthalene-heterocycle hybrids were evaluated for their antitumor activity against HepG-2 (liver cancer) and MCF-7 (breast cancer) cell lines. rsc.org Several compounds, including 3c, 3e, and 3h, were found to be more potent than the standard drug doxorubicin (B1662922) against HepG-2 cells. rsc.org Similarly, a larger set of compounds (3a–e, 3i, 6, 8, 10, 11, and 12b) showed greater potency than doxorubicin against MCF-7 cells. rsc.org
Another study focused on a pyrazole derivative containing a naphthalene moiety, 4-((5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)(6-methoxynaphthalen-1-yl)methyl)-5-methyl-2-phenyl-1,2-dihydropyrazol-3-one, which demonstrated cytotoxic activity against both MCF-7 and HeLa (cervical cancer) cell lines. tandfonline.com Furthermore, a novel pyrazole derivative, PTA-1, exhibited potent cytotoxicity against 17 different human cancer cell lines, with a favorable selectivity index for cancer cells over non-cancerous cells. nih.gov This compound was found to induce apoptosis and arrest the cell cycle in triple-negative breast cancer cells. nih.gov The anticancer potential of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives has also been highlighted, with some compounds showing potent inhibition of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. nih.gov These compounds displayed sub-micromolar antiproliferative activity against a panel of 13 cancer cell lines. nih.gov
| Compound/Derivative | Cancer Cell Line | Activity | Reference |
|---|---|---|---|
| Naphthalene-heterocycle hybrids (3c, 3e, 3h) | HepG-2 (Liver) | More potent than Doxorubicin | rsc.org |
| Naphthalene-heterocycle hybrids (3a–e, 3i, 6, 8, 10, 11, 12b) | MCF-7 (Breast) | More potent than Doxorubicin | rsc.org |
| 4-((5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)(6-methoxynaphthalen-1-yl)methyl)-5-methyl-2-phenyl-1,2-dihydropyrazol-3-one | MCF-7 (Breast), HeLa (Cervical) | Cytotoxic | tandfonline.com |
| PTA-1 (2-{4-[4-methoxy-3-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}-N-(2-methyl-2H-1,2,3-triazol-4-yl) acetamide) | 17 Human Cancer Cell Lines | Potent cytotoxicity | nih.gov |
| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives | 13 Human Cancer Cell Lines | Sub-micromolar antiproliferative activity | nih.gov |
Modulatory Effects on Apoptotic Pathways
The pyrazole nucleus is a cornerstone in the design of compounds that can influence programmed cell death, or apoptosis, a critical process in cancer progression and treatment. Research into various pyrazole derivatives has demonstrated their capacity to induce apoptosis in cancer cells through multiple mechanisms. nih.govresearchgate.net The investigation of these compounds provides a strong basis for the potential pro-apoptotic activity of the this compound scaffold.
Studies on 1,3,5-trisubstituted-1H-pyrazole derivatives have shown they can act as inhibitors of Bcl-2, an anti-apoptotic protein that is often overexpressed in tumors. rsc.orgresearchgate.net By inhibiting Bcl-2, these compounds can trigger the apoptotic cascade. The activity of these pyrazoles was confirmed through the observed activation of pro-apoptotic proteins such as Bax, p53, and Caspase-3. rsc.orgresearchgate.net Furthermore, certain pyrazole derivatives were found to induce significant DNA damage, a potent trigger for apoptosis. rsc.orgresearchgate.net
The mechanism of apoptosis induction by pyrazoles often involves both the intrinsic and extrinsic pathways. researchgate.net For instance, treatment of HT29 colon cancer cells with novel synthetic pyrazoles led to an increased level of the pro-apoptotic protein Bax and a decreased level of the anti-apoptotic protein Bcl-2. researchgate.net This was accompanied by the cleavage of caspase-8, caspase-9, and PARP-1, indicating the involvement of key executioner proteins in the apoptotic process. researchgate.net In triple-negative breast cancer cells, pyrazole derivatives have been shown to trigger apoptosis through the generation of reactive oxygen species (ROS) and the activation of the caspase-3 signaling pathway. nih.gov
Table 1: Selected Pyrazole Derivatives and Their Pro-Apoptotic Effects
| Compound Class/Derivative | Cell Line | Key Findings | Reference |
|---|---|---|---|
| 1,3,5-Trisubstituted-1H-pyrazoles | MCF-7, A549, PC-3 | Significant cytotoxicity (IC50: 3.9–35.5 μM); Inhibition of Bcl-2; Activation of Bax, p53, Caspase-3; DNA damage. | rsc.orgresearchgate.net |
| Tospyrquin & Tosind | HT29 (Colon Cancer) | Induced apoptotic death (14.9% and 23.7% respectively); Increased Bax/Bcl-2 ratio; Enhanced caspase-8, -9, and PARP-1 cleavage. | researchgate.net |
Other Emerging Biological Activities of Academic Interest
Beyond oncology, the structural motifs within this compound suggest potential applications in a variety of other therapeutic areas.
The pyrazole ring is recognized for its antioxidant capabilities. nih.gov Derivatives containing this moiety can help prevent oxidative stress by enhancing the activity of antioxidant enzymes, such as glutathione (B108866) peroxidase (GPx), and by reducing lipid peroxidation. nih.gov The antioxidant effect is often attributed to the NH proton within the pyrazole ring. nih.gov Docking simulations of certain pyrazole derivatives have further supported their potential for excellent antioxidant properties. nih.gov A notable example of a commercialized pyrazole-based antioxidant is Edaravone, which is used to manage cerebral infarction. nih.gov The inherent ability of the pyrazole core to scavenge free radicals suggests that this compound could be investigated for similar properties.
The pyrazole scaffold has been successfully exploited to develop potent antiviral agents. researchgate.net A series of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)anilines, which share structural similarities with the title compound, were identified as a new class of inhibitors against human respiratory syncytial virus (RSV) replication. researchgate.net Further studies on related N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)aniline derivatives demonstrated significant activity against a range of RNA viruses, including Yellow Fever Virus (YFV) and Bovine Viral Diarrhea Virus (BVDV). frontiersin.org For example, compound 7e in one study showed the highest reduction in YFV titer when added 2 hours post-infection. frontiersin.org The broad antiviral potential of naphthalene-heterocycle hybrids has also been predicted using computational tools. nih.gov
Table 2: Antiviral Activity of Selected Pyrazole Derivatives
| Compound Series | Target Virus | Activity Range (EC₅₀) | Reference |
|---|---|---|---|
| N-((1,3-Diphenyl-1H-pyrazol-4-yl)methyl)anilines | RSV | 5 µM to 28 µM | researchgate.net |
| N-((3-Phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines | YFV | 3.6 µM to 11.5 µM | frontiersin.org |
Certain pyrazole derivatives have emerged as a promising new class of agents for the treatment of diabetes. nih.gov Specifically, a series of 1,3-diaryl-[1H]-pyrazole-4-acetamides were found to increase glucose transport in both adipocyte and muscle cell lines. nih.gov The lead compound from this series demonstrated significant glucose-lowering effects in a diabetic animal model (ob/ob mice), with an ED₅₀ of 3.0 mg/kg/day. nih.gov This effect was accompanied by a reduction in insulin (B600854) levels, consistent with an agent that enhances whole-body insulin sensitivity. nih.gov Importantly, these compounds appear to act through a mechanism distinct from thiazolidinediones, as they did not show an adipogenic effect via PPAR gamma agonism. nih.gov This research highlights the potential of the pyrazole core to serve as a scaffold for novel antidiabetic drugs.
Both the pyrazole and naphthalene components of the target compound have been implicated in neuroprotective activities. The naphthalene-based 1,4-naphthoquinones have been shown to protect neuronal cells from toxins used to model Parkinson's disease in vitro (paraquat and 6-hydroxydopamine). nih.gov Their protective effects are linked to the suppression of oxidative stress, reduction of reactive oxygen species, and restoration of mitochondrial membrane potential. nih.gov
Concurrently, the pyrazole core has been central to the development of molecules that engage with neurological targets. Pyrazol-4-yl-pyridine derivatives have been identified as positive allosteric modulators (PAMs) of the M4 muscarinic acetylcholine (B1216132) receptor, a key target for neurological and psychiatric disorders. nih.gov Some of these compounds were found to be ago-PAMs, meaning they could directly activate the M4 receptor from an allosteric site. nih.gov The successful development of a radiofluorinated pyrazol-4-yl-pyridine probe for PET imaging of the M4 receptor in the brain underscores the utility of this scaffold for targeting the central nervous system. nih.gov The combination of these activities suggests that this compound could be a candidate for investigating neuroprotective or neuromodulatory effects.
Prospective Research Directions and Unaddressed Academic Gaps
Development of Innovative and Sustainable Synthetic Routes with High Regioselectivity and Stereoselectivity
The development of novel and environmentally friendly methods for synthesizing 4-(1H-Pyrazol-4-yl)naphthalen-1-amine and its derivatives is a crucial area for future research. While multi-step syntheses for related N-((3-(substituted phenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)naphthalen-1-amines have been reported, these often involve conventional heating and standard organic solvents. nih.gov Future efforts should focus on "green" chemistry principles to create more sustainable synthetic pathways. sciensage.info
Key areas for exploration include:
Multicomponent Reactions (MCRs): One-pot MCRs, which combine three or more reactants in a single step, offer significant advantages in terms of efficiency, atom economy, and reduced waste. Investigating MCRs for the direct construction of the 4-(pyrazol-4-yl)naphthalen-1-amine core would be a significant advancement.
Sustainable Solvents and Catalysts: The use of greener solvents like water or polyethylene (B3416737) glycol (PEG) and recyclable catalysts can significantly reduce the environmental impact of synthesis. sciensage.info Research into catalytic systems, such as those based on earth-abundant metals or organocatalysts, could lead to more sustainable and cost-effective production methods. sciensage.info
Regio- and Stereoselectivity: For the synthesis of derivatives, achieving high regioselectivity in the functionalization of both the pyrazole (B372694) and naphthalene (B1677914) rings is paramount. researchgate.netrsc.orgnih.gov Developing synthetic methods that allow for precise control over the placement of substituents is essential for systematic structure-activity relationship (SAR) studies. Similarly, for derivatives with chiral centers, the development of stereoselective synthetic routes is critical to isolate and evaluate individual enantiomers, which may exhibit different biological activities and toxicities. nih.govrsc.org Microwave-assisted synthesis and flow chemistry are additional modern techniques that could be employed to improve reaction times, yields, and scalability. afinitica.com
Advanced SAR Studies Integrating Conformational Analysis and Molecular Dynamics for Optimized Potency and Selectivity
While preliminary structure-activity relationship (SAR) studies have been conducted on related pyrazole-naphthalene compounds, a comprehensive investigation of the this compound scaffold is still needed. nih.gov Future research should move beyond traditional SAR to incorporate advanced computational techniques for a more rational approach to drug design.
Key research avenues include:
Systematic Library Synthesis: The synthesis and biological evaluation of a diverse library of derivatives with systematic modifications to the pyrazole and naphthalene rings are necessary to build a robust SAR model. This would involve introducing a variety of substituents at different positions to probe the effects on potency and selectivity.
Conformational Analysis: The three-dimensional conformation of a molecule is critical for its interaction with a biological target. Conformational analysis, using techniques like NMR spectroscopy and computational modeling, can help to understand the preferred spatial arrangement of the this compound scaffold and its derivatives. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations can provide dynamic insights into the binding of these compounds to their biological targets. nih.gov By simulating the movement of the ligand within the binding site over time, researchers can assess the stability of the interaction, identify key binding interactions, and understand how different substituents affect binding affinity and selectivity. chemmethod.comresearchgate.netscielo.br This information is invaluable for the rational design of more potent and selective inhibitors.
Deeper Elucidation of the Precise Molecular Mechanisms of Action at the Sub-cellular Level
A significant gap in the current understanding of this compound is the precise molecular mechanism by which it exerts its biological effects. While studies on related pyrazole-naphthalene derivatives have pointed to potential mechanisms like tubulin polymerization inhibition, cell cycle arrest, and apoptosis induction in cancer cells, these have not been confirmed for this specific compound. nih.gov
Future research should focus on:
Target Identification and Validation: Identifying the specific cellular targets of this compound is a primary objective. This can be achieved through a variety of experimental techniques, including affinity chromatography, proteomics, and genetic screening.
Subcellular Localization Studies: Determining the location of the compound within the cell can provide important clues about its mechanism of action. Techniques like fluorescence microscopy using tagged derivatives can be employed for this purpose.
Pathway Analysis: Once a target is identified, further studies are needed to elucidate the downstream signaling pathways that are affected. This could involve techniques like Western blotting, reporter gene assays, and transcriptomics to understand how the compound alters cellular function at the molecular level. For instance, in the context of cancer, it would be crucial to investigate the effects on key signaling pathways involved in cell proliferation, survival, and metastasis. nih.gov
Exploration of Novel Therapeutic Applications for the this compound Scaffold Beyond Current Research
The biological activities reported for related pyrazole and naphthalene-containing compounds suggest that the this compound scaffold could have a broad range of therapeutic applications. frontiersin.orgnih.gov While initial studies on similar structures have focused on anti-inflammatory, antimicrobial, antioxidant, and anticancer activities, there is a significant opportunity to explore other therapeutic areas. nih.govnih.gov
Prospective areas for investigation include:
Neurodegenerative Diseases: Pyrazole-containing compounds have shown potential as therapeutic agents for neurodegenerative disorders. acs.org Investigating the neuroprotective effects of this compound and its derivatives in models of Alzheimer's or Parkinson's disease could uncover new therapeutic avenues.
Metabolic Diseases: Certain pyrazole derivatives have been investigated as inhibitors of enzymes like dipeptidyl peptidase-IV (DPP-IV), which is a target for the treatment of type 2 diabetes. chemmethod.com Screening the this compound scaffold against targets relevant to metabolic disorders could be a fruitful area of research.
Kinase Inhibition: The pyrazole moiety is a common feature in many kinase inhibitors used in cancer therapy. rsc.orgnih.gov Given the importance of kinases in a wide range of diseases, screening a library of this compound derivatives against a panel of kinases could identify novel inhibitors with therapeutic potential in oncology and other diseases. nih.gov
Antiviral and Antiparasitic Agents: The broad antimicrobial activity of some naphthalene and pyrazole derivatives suggests that this scaffold could also be effective against viral and parasitic infections. nih.gov
Integration of Artificial Intelligence and Machine Learning in the Discovery and Optimization of this compound Derivatives
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and offers significant potential for accelerating the development of this compound derivatives. researchgate.net
Key opportunities for integrating AI and ML include:
Predictive Modeling: AI/ML algorithms can be trained on existing data from related compounds to build predictive models for various properties, including biological activity, toxicity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. chemmethod.comresearchgate.net These models can then be used to virtually screen large libraries of potential derivatives, prioritizing those with the most promising characteristics for synthesis and experimental testing. researchgate.net
Quantitative Structure-Activity Relationship (QSAR): Advanced ML-based QSAR models can be developed to provide a deeper understanding of the relationship between the chemical structure of the derivatives and their biological activity. scielo.brnih.gov This can help in identifying the key structural features that are important for potency and selectivity, thereby guiding the design of more effective compounds.
De Novo Drug Design: Generative AI models can be used to design novel molecules with desired properties from scratch. By learning the underlying patterns in chemical space, these models can propose new this compound derivatives that are predicted to have high activity and favorable drug-like properties.
Analysis of High-Content Screening Data: AI can be used to analyze the large and complex datasets generated from high-content screening and other modern biological assays, helping to identify subtle patterns and correlations that might be missed by traditional analysis methods.
By systematically addressing these research gaps and embracing cutting-edge technologies, the scientific community can unlock the full therapeutic potential of the this compound scaffold.
Q & A
Q. What are the common synthetic routes for 4-(1H-Pyrazol-4-yl)naphthalen-1-amine?
A widely used method involves the condensation of naphthalen-1-amine derivatives with pyrazole aldehydes. For example, 4-nitro-1-phenyl-3-(p-tolyl)-1H-pyrazole can be reduced under catalytic hydrogenation (Pd/C, H₂ in methanol) to form intermediates, which are then coupled with naphthalen-1-amine via Schiff base formation. Purification via recrystallization or chromatography ensures high purity .
Q. What characterization techniques confirm the structure and purity of this compound?
Key techniques include:
- 1H NMR spectroscopy to verify proton environments (e.g., aromatic protons at δ 7.45–8.21 ppm).
- IR spectroscopy to identify functional groups (e.g., C=N stretching at ~1624 cm⁻¹).
- High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight (e.g., observed m/z 394.1783 vs. calculated 394.1794).
- Melting point analysis (e.g., 138–160°C) to assess crystallinity and purity .
Advanced Research Questions
Q. How can molecular docking studies elucidate the biological activity of this compound?
Molecular docking (e.g., using AutoDock Vina) evaluates interactions with biological targets. For instance, Schiff base derivatives of this compound exhibit binding energies of -6.22 kcal/mol against anti-apoptotic Bcl-2 proteins, suggesting inhibition of protein-protein interactions critical in cancer cell survival. Docking parameters include grid box dimensions centered on the target protein’s active site and Lamarckian genetic algorithms for conformational sampling .
Q. What strategies resolve contradictions in reported biological activities of pyrazole-naphthylamine derivatives?
Contradictions may arise from structural variations or assay conditions. Solutions include:
- Comparative Structure-Activity Relationship (SAR) studies to isolate substituent effects (e.g., fluorination vs. methylation on the pyrazole ring).
- Standardized in vitro assays (e.g., MTT assays for cytotoxicity under controlled O₂ levels) to minimize variability .
Q. How is X-ray crystallography applied to determine the compound’s structural features?
Single-crystal X-ray diffraction paired with SHELXL refinement resolves bond lengths, angles, and intermolecular interactions (e.g., π-π stacking between naphthalene rings). Key metrics include R-factors (<0.05) and electron density maps to validate hydrogen bonding networks (e.g., NH···N interactions at 2.8–3.1 Å) .
Q. What synthetic challenges arise when modifying substituents on the pyrazole ring, and how are they addressed?
Bulky substituents (e.g., ethyl or methoxy groups) introduce steric hindrance, reducing reaction yields. Mitigation strategies:
- Microwave-assisted synthesis to enhance reaction kinetics.
- High-dilution techniques to minimize side reactions.
- Gradient elution chromatography (e.g., hexane/ethyl acetate) for efficient separation of regioisomers .
Methodological Insights
- For biological activity validation : Combine surface plasmon resonance (SPR) with isothermal titration calorimetry (ITC) to quantify binding affinities (KD values) and thermodynamic profiles (ΔH, ΔS) .
- For synthetic optimization : Use DFT calculations (e.g., Gaussian 16) to predict intermediate stability and reaction pathways, reducing trial-and-error experimentation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
